3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
The chemical serves as a precursor in the synthesis of novel indole-benzimidazole derivatives, showcasing its versatility in organic synthesis. By condensing indole carboxylic acids with substituted o-phenylenediamines, researchers have synthesized compounds that could have potential applications in various fields, including material science and drug discovery (Wang et al., 2016).
Development of Anti-inflammatory Compounds
A strategic development toward the core moiety of Herdmanine D, a naturally occurring anti-inflammatory compound, utilizes a regioselective synthesis approach that includes this chemical. The methodology emphasizes its importance in creating frameworks for anti-inflammatory drugs (Sharma et al., 2020).
Catalysis and Chemical Reactions
It is used in Rh(III)-catalyzed selective coupling processes, demonstrating its utility in facilitating mild and efficient reactions towards diverse product formations. This application highlights its role in synthetic chemistry, particularly in the selective formation of C-C and C-N bonds (Zheng et al., 2014).
Spectroscopic and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate, a derivative, has been the subject of spectroscopic and computational studies. These studies shed light on its electronic nature, vibrational assignment, and potential as a precursor to biologically active molecules. Such research underlines the compound's importance in understanding the properties of indole derivatives and their applications in various scientific domains (Almutairi et al., 2017).
Antioxidant and Cytotoxicity Properties
Research involving 6-methoxytetrahydro-β-carbolines, synthesized through reactions with 5-methoxytryptamine, explores the antioxidant and cytotoxicity properties of such compounds. This investigation provides insights into the potential therapeutic applications of derivatives, particularly in antioxidant and cytotoxic contexts (Goh et al., 2015).
Mechanism of Action
Target of Action
Indole derivatives, such as 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives involves their interaction with cellular targets, leading to changes in cell function . For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets and mode of action . .
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some indole derivatives have shown anti-inflammatory and analgesic activities . .
Properties
IUPAC Name |
3-iodo-6-methoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO3/c1-15-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISUJTUUQZJGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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